Methyl 2-cyano-3,3-di(methylthio)acrylate
Overview
Description
“Methyl 2-cyano-3,3-di(methylthio)acrylate” is a chemical compound with the molecular formula C7H9NO2S2 . It has an average mass of 203.282 Da and a monoisotopic mass of 203.007462 Da . It is also known by other names such as “2-Cyano-3,3-bis(méthylsulfanyl)acrylate de méthyle” in French and “Methyl-2-cyan-3,3-bis(methylsulfanyl)acrylat” in German .
Molecular Structure Analysis
“Methyl 2-cyano-3,3-di(methylthio)acrylate” has a complex molecular structure. It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 0.67, and it has a polar surface area of 101 Ų .Physical And Chemical Properties Analysis
“Methyl 2-cyano-3,3-di(methylthio)acrylate” has a density of 1.3±0.1 g/cm³, a boiling point of 300.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.1±3.0 kJ/mol and a flash point of 135.7±27.9 °C . Its index of refraction is 1.553, and it has a molar refractivity of 51.9±0.3 cm³ .Scientific Research Applications
1. Polymer Chemistry
- Application : Methyl 2-cyano-3,3-di(methylthio)acrylate is used in the synthesis of well-defined polymers and precise di- and multiblock copolymer architectures by use of RAFT control .
- Method : The synthesis involves the reaction of alkyl 2-cyano-3,3-dimethylthioacrylates with dialkyl phosphites .
- Results : A wide range of Tg values are observed for the terpene (meth)acrylate homopolymers, from −3 °C for poly (limonene acrylate), up to +168 °C for poly( -pinene methacrylate) .
2. Antiviral and Antifungal Bioactivity
- Application : Alkyl 2-cyano-3-methylthio-3-phosphonylacrylates, synthesized from Methyl 2-cyano-3,3-di(methylthio)acrylate, have been found to possess antiviral and antifungal activity .
- Method : The synthesis involves the reaction of alkyl 2-cyano-3,3-dimethylthioacrylates with dialkyl phosphites .
- Results : Compounds 2a and 2b were found to possess good in vivo curative, protection and inactivation effects against tobacco mosaic virus (TMV) with inhibitory rates at 500 mg/L of 60.0, 89.4 and 56.5 and 64.2, 84.2 and 61.2 %, respectively .
Safety And Hazards
“Methyl 2-cyano-3,3-di(methylthio)acrylate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-10-6(9)5(4-8)7(11-2)12-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDBEROAEMAOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(SC)SC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313052 | |
Record name | Methyl 2-cyano-3,3-di(methylthio)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3,3-di(methylthio)acrylate | |
CAS RN |
3490-92-4 | |
Record name | 3490-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-cyano-3,3-di(methylthio)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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